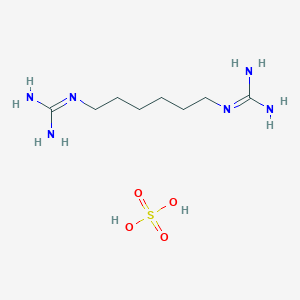

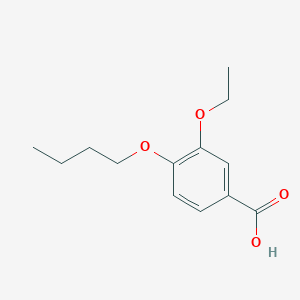

1,6-Bis(guanidino)hexane Sulfate

Descripción general

Descripción

1,6-Bis(guanidino)hexane Sulfate is a compound with the molecular formula C8H22N6O4S and a molecular weight of 298.37 g/mol . It is used in organic synthesis .

Synthesis Analysis

The synthesis of a similar compound, 1,6-bis(cyano-guanidino)hexane, involves reacting hexanediamine hydrochloride and sodium dicyandiamide under reflux for 2h-7h at a temperature of 100-140°C. The solvent is then removed, and the product is washed, filtered, and vacuum dried to obtain the pure product .Molecular Structure Analysis

The molecular structure of 1,6-Bis(guanidino)hexane Sulfate consists of a central carbon atom bonded to three amino groups .Aplicaciones Científicas De Investigación

Biological Applications

1,6-Bis(guanidino)hexane Sulfate plays a significant role in biological research due to the unique properties of guanidines. They are known for their ability to form hydrogen bonds and their high basicity, which makes them versatile in biological activity. Guanidines can act as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . The guanidinium cation’s planarity and positive charge distribution allow it to interact effectively with biological molecules, influencing the conformation of substituted guanidinium species .

Medical Applications

In the medical field, 1,6-Bis(guanidino)hexane Sulfate serves as an important intermediate for the synthesis of biguanides and polyguanides. These compounds have applications as antiseptic and antibacterial drugs, showcasing the compound’s potential in pharmaceuticals . Its role in the synthesis of diverse guanidines also contributes to the development of new medications and therapeutic agents .

Chemistry and Synthesis

Chemically, 1,6-Bis(guanidino)hexane Sulfate is utilized as a reagent in organic synthesis. It is involved in the preparation of guanidines, which are present in many natural products and compounds of medicinal interest. The synthesis of guanidines often involves reactions with activated guanidine precursors, and 1,6-Bis(guanidino)hexane Sulfate can be a key component in these reactions .

Materials Science

In materials science, 1,6-Bis(guanidino)hexane Sulfate’s properties are exploited in the development of new materials. Its molecular structure and reactivity make it suitable for creating polymers and composites with specific characteristics. The compound’s ability to interact with various substances can lead to the creation of innovative materials with desired properties.

Environmental Science

The environmental science applications of 1,6-Bis(guanidino)hexane Sulfate include its use as a reference standard in analytical procedures. It helps in the accurate detection and quantification of substances in environmental samples, contributing to environmental monitoring and protection efforts .

Agricultural Applications

In agriculture, 1,6-Bis(guanidino)hexane Sulfate is used in the synthesis of agrochemicals. Its role as an intermediate in the production of pesticides and fertilizers is crucial for enhancing crop protection and growth. The compound’s chemical properties allow for the creation of effective agricultural products that can improve yield and quality .

Industrial Processes

1,6-Bis(guanidino)hexane Sulfate is also significant in various industrial processes. It is used in the synthesis of dyes, explosives, textiles, and plastics. The compound’s versatility in reactions and its role as an intermediate contribute to the manufacturing of a wide range of industrial products .

Mecanismo De Acción

Target of Action

It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse .

Mode of Action

Guanidine, a structurally similar compound, appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Result of Action

It is known that guanidine can cause skin irritation, allergic skin reactions, and serious eye irritation .

Action Environment

Propiedades

IUPAC Name |

2-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N6.H2O4S/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;1-5(2,3)4/h1-6H2,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHVGMUTFGZIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280807 | |

| Record name | 1,6-Bis(guanidino)hexane Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Bis(guanidino)hexane Sulfate | |

CAS RN |

6966-26-3 | |

| Record name | NSC18759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Bis(guanidino)hexane Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

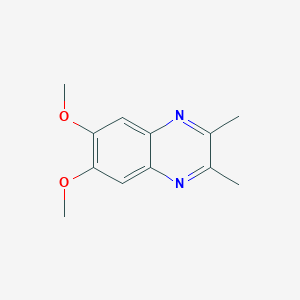

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)